L-PHENYLALANINE UNLABELED
Description
Overview of L-Phenylalanine as a Fundamental Biomolecule
L-phenylalanine is one of the twenty standard amino acids encoded by the genetic code, making it a primary constituent of proteins essential for life. ontosight.ai Its incorporation into polypeptide chains is critical for the growth, repair, and maintenance of tissues. metwarebio.comchinaaminoacid.com The hydrophobic nature of its benzyl (B1604629) side chain influences protein folding and stability through non-polar interactions.
Furthermore, L-phenylalanine is a pivotal precursor in several metabolic pathways. It is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. newworldencyclopedia.org This conversion is the first and rate-limiting step in the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). metwarebio.comwikipedia.org These neurotransmitters are integral to regulating mood, attention, and the body's response to stress. darwin-nutrition.frchinaaminoacid.com L-phenylalanine is also a precursor for the synthesis of melanin, the pigment responsible for the color of skin, hair, and eyes. metwarebio.com In plants, phenylalanine is the starting compound for the synthesis of a wide array of secondary metabolites, including flavonoids and lignans. wikipedia.org
The significance of L-phenylalanine extends to its role in cellular signaling. It has been identified as an antagonist at α2δ Ca2+ calcium channels and a competitive antagonist at the glycine- and glutamate-binding sites of N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgmedchemexpress.com
Historical Context of L-Phenylalanine Biochemical Discovery
The journey to understanding L-phenylalanine began in 1879 when Schulze and Barbieri first identified a compound with the empirical formula C9H11NO2 in yellow lupine seedlings. wikipedia.orgresearchgate.net Just a few years later, in 1882, the first chemical synthesis of phenylalanine was achieved by Erlenmeyer and Lipp from phenylacetaldehyde, hydrogen cyanide, and ammonia (B1221849). wikipedia.org
A pivotal moment in the history of molecular biology was the discovery of the genetic codon for phenylalanine in 1961 by J. Heinrich Matthaei and Marshall W. Nirenberg. newworldencyclopedia.orgwikipedia.org Their groundbreaking experiment showed that a messenger RNA (mRNA) molecule consisting of only uracil (B121893) bases directed the synthesis of a polypeptide chain composed solely of phenylalanine. newworldencyclopedia.orgwikipedia.org This was the first elucidation of a specific codon, paving the way for deciphering the entire genetic code.
Further research delineated the metabolic fate of phenylalanine. In the 1930s and 1940s, the link between phenylalanine and the genetic disorder phenylketonuria (PKU) was established by Asbjørn Følling, who observed elevated levels of phenylalanine in the urine of affected individuals. metwarebio.com This discovery highlighted the critical role of the enzyme phenylalanine hydroxylase in metabolizing phenylalanine. The primary metabolic pathway, the hydroxylation of phenylalanine to tyrosine, was definitively established in 1940 by Moss and Schoenheimer through tracer studies in rats. nih.gov
| Key Discovery | Year | Researcher(s) | Significance |
| First isolation from yellow lupine seedlings | 1879 | Schulze and Barbieri | Initial identification of the compound. wikipedia.orgresearchgate.net |
| First chemical synthesis | 1882 | Erlenmeyer and Lipp | Demonstrated the chemical structure of phenylalanine. wikipedia.org |
| Discovery of the genetic codon (UUU) | 1961 | Matthaei and Nirenberg | First cracking of the genetic code. newworldencyclopedia.orgwikipedia.org |
| Link to Phenylketonuria (PKU) | 1930s-1940s | Asbjørn Følling | Identified the metabolic disorder associated with phenylalanine. metwarebio.com |
| Elucidation of the phenylalanine to tyrosine pathway | 1940 | Moss and Schoenheimer | Confirmed the primary metabolic fate of phenylalanine. nih.gov |
L-Stereochemistry and its Significance in Biological Systems
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers, designated as L (levo) and D (dextro). acs.orgunacademy.com L-phenylalanine is the naturally occurring and biologically active form incorporated into proteins during translation. metwarebio.comacs.org The stereochemistry of amino acids is fundamental to the structure and function of proteins. proprep.com
The specificity for the L-isomer is a hallmark of biological systems. quora.com Enzymes, which are themselves chiral molecules composed of L-amino acids, exhibit a high degree of stereospecificity, meaning they can recognize and bind to only one enantiomer of a substrate. acs.org This lock-and-key mechanism ensures the precise and efficient catalysis of biochemical reactions. The incorporation of L-amino acids into polypeptide chains dictates the specific three-dimensional folding of proteins, which is essential for their biological function. proprep.comjpt.com
Properties
Molecular Weight |
165.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Ii. L Phenylalanine Biosynthesis Pathways
The Shikimate Pathway: Universal Foundation for Aromatic Amino Acid Synthesis
The shikimate pathway is a seven-step metabolic route that connects the primary metabolic processes of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the biosynthesis of aromatic compounds. wikipedia.orgnih.govannualreviews.orgrsc.orgbioone.org This pathway is responsible for producing the common precursor for phenylalanine, tyrosine, and tryptophan, making it a critical metabolic hub in a wide range of organisms. nih.govrsc.org It is named after its first identified intermediate, shikimate, which was originally isolated from the Japanese star anise flower (Illicium anisatum), known as "shikimi". nih.govannualreviews.org The pathway converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the final product of this universal foundation. nih.govannualreviews.orgrsc.orgbioone.org
The conversion of central metabolites into chorismate involves seven enzymatic reactions. The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. nih.govannualreviews.orgrsc.orgbioone.org This initial reaction forms the seven-carbon sugar, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov Subsequent steps involve cyclization, dehydration, reduction, and phosphorylation to yield the key intermediates 3-dehydroquinate (B1236863) (DHQ), 3-dehydroshikimate (DHS), shikimate, and shikimate-3-phosphate (B1206780). nih.gov The pathway culminates with the reaction of shikimate-3-phosphate and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP), which is then converted to chorismate. wikipedia.orgnih.gov Each step is catalyzed by a specific enzyme, which have been identified and characterized in both microbes and plants. annualreviews.org
Table 1: Intermediates and Enzymes of the Shikimate Pathway
| Step | Substrate(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | 3-dehydroquinate synthase | 3-dehydroquinate (DHQ) |
| 3 | 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |
| 4 | 3-dehydroshikimate (DHS) | Shikimate dehydrogenase | Shikimate |
| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate |
| 6 | Shikimate-3-phosphate + Phosphoenolpyruvate (PEP) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismate |
This table details the sequential reactions of the shikimate pathway, from initial substrates to the final product, chorismate. wikipedia.orgnih.govannualreviews.org
Chorismate is the terminal metabolite of the shikimate pathway and represents a crucial branch point in the biosynthesis of aromatic compounds. nih.govnih.govannualreviews.orgbioone.orgresearchgate.net At this juncture, the metabolic flux is partitioned into several downstream pathways. nih.govnih.gov The synthesis of L-phenylalanine and L-tyrosine proceeds through the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase. nih.govresearchgate.netnih.govwikipedia.orgtaylorandfrancis.comnih.gov Alternatively, chorismate can be utilized by anthranilate synthase to initiate the biosynthetic pathway leading to L-tryptophan. nih.govfrontiersin.org Beyond the aromatic amino acids, chorismate also serves as a precursor for other essential compounds, including folate (vitamin B9), phylloquinone (vitamin K1), and the plant defense hormone salicylic (B10762653) acid. annualreviews.orgresearchgate.net The regulation of enzymes at this branch point, particularly chorismate mutase, is vital for maintaining the appropriate balance of aromatic amino acids within the cell. wikipedia.orgfrontiersin.org
Divergent Terminal Biosynthesis Routes
Following the formation of prephenate from chorismate, the metabolic pathways leading to L-phenylalanine diverge. Two primary routes have been identified: the arogenate pathway and the phenylpyruvate pathway. oup.comfrontiersin.orgfrontiersin.orgnih.gov While one pathway tends to predominate in certain organisms, the presence and activity of both routes can vary, highlighting the metabolic plasticity in L-phenylalanine synthesis. purdue.eduelsevierpure.com
In most plants, the predominant route for L-phenylalanine biosynthesis is the arogenate pathway. frontiersin.orgbioone.orgfrontiersin.orgresearchgate.netresearchgate.net This pathway involves two key enzymatic steps following the formation of prephenate. First, prephenate undergoes transamination, where an amino group is added to form arogenate. oup.comfrontiersin.orgfrontiersin.org This reaction is catalyzed by prephenate aminotransferase (PPA-AT). researchgate.netnih.gov Subsequently, arogenate is converted to L-phenylalanine through a combined dehydration and decarboxylation reaction catalyzed by the enzyme arogenate dehydratase (ADT). oup.comfrontiersin.orgfrontiersin.orgnih.gov The ADT enzyme family is a key control point in this pathway and is often subject to allosteric feedback inhibition by L-phenylalanine. oup.combioone.orgnih.gov This pathway is primarily localized within the plastids of plant cells. purdue.edunih.gov
The phenylpyruvate pathway is the primary route for L-phenylalanine synthesis in most microorganisms. purdue.edufrontiersin.orgfrontiersin.orgnih.govnih.gov In this pathway, prephenate is first converted into phenylpyruvate through the action of prephenate dehydratase (PDT), which catalyzes a decarboxylation and dehydration reaction. frontiersin.orgebi.ac.ukacs.orgnih.govacs.org Following this, phenylpyruvate is transaminated by a phenylpyruvate aminotransferase to yield the final product, L-phenylalanine. frontiersin.orgfrontiersin.orgnih.gov
While the arogenate pathway is dominant in plants, research has demonstrated that plants also utilize a microbial-like phenylpyruvate pathway to produce L-phenylalanine. oup.compurdue.eduelsevierpure.comnih.gov This alternative route can become more significant when the arogenate pathway is limited. purdue.edunih.gov The plant phenylpyruvate pathway has been shown to be cytosolic, meaning it occurs outside of the plastids where the main arogenate pathway is located. oup.compurdue.edunih.gov This discovery reveals a greater complexity in the plant aromatic amino acid regulatory network than previously understood. nih.gov
Table 2: Comparison of Terminal L-Phenylalanine Biosynthesis Pathways
| Feature | Arogenate Pathway | Phenylpyruvate Pathway |
|---|---|---|
| Primary Organisms | Plants | Microorganisms (also present in plants) |
| Key Intermediate 1 | Prephenate | Prephenate |
| Key Intermediate 2 | Arogenate | Phenylpyruvate |
| Step 1 Enzyme | Prephenate aminotransferase (PPA-AT) | Prephenate dehydratase (PDT) |
| Step 2 Enzyme | Arogenate dehydratase (ADT) | Phenylpyruvate aminotransferase |
| Cellular Location (Plants) | Plastids | Cytosol |
This table provides a comparative overview of the two main terminal pathways for L-phenylalanine synthesis. oup.compurdue.edufrontiersin.orgfrontiersin.orgnih.gov
The two alternative routes for L-phenylalanine synthesis reflect a fascinating evolutionary history. The phenylpyruvate pathway is considered the more ancient route, being widespread in microorganisms. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org The arogenate pathway is thought to have evolved later, becoming the predominant pathway in plants. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org Phylogenetic analyses suggest that various subfamilies of plant arogenate dehydratases (ADTs) evolved from an ancestral enzyme that likely possessed both ADT and prephenate dehydratase (PDT) activity. frontiersin.org
A key evolutionary development in plants was the emergence of different isoforms of ADT with varied sensitivity to feedback inhibition by L-phenylalanine. oup.comnih.gov Enzymes from microorganisms and "type-I" ADTs from plants are typically strongly inhibited by L-phenylalanine. oup.comnih.gov However, "type-II" ADT isoforms, which are widespread in seed plants, exhibit relaxed regulation and remain active even at high concentrations of L-phenylalanine. oup.comnih.gov The evolution of these deregulated type-II enzymes is believed to have occurred during the transition from non-vascular to vascular plants. oup.comnih.govresearchgate.net This adaptation was crucial as it enabled the massive production of L-phenylalanine required for the synthesis of phenylpropanoid compounds, particularly lignin (B12514952), a defining structural polymer of vascular plants. oup.comnih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-dehydroquinate (DHQ) |
| 3-dehydroshikimate (DHS) |
| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |
| 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| Arogenate |
| Chorismate |
| Erythrose 4-phosphate (E4P) |
| L-Phenylalanine |
| L-Tryptophan |
| L-Tyrosine |
| Phenylpyruvate |
| Phosphoenolpyruvate (PEP) |
| Prephenate |
| Salicylic acid |
| Shikimate |
Enzymology of L-Phenylalanine Biosynthesis
The enzymatic machinery responsible for L-phenylalanine biosynthesis is a highly regulated and coordinated system. Several key enzymes catalyze the sequential reactions that transform central metabolites into this essential amino acid.
The entry point and committed step of the shikimate pathway is catalyzed by 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS). nsf.govwikipedia.org This enzyme directs the flow of carbon into the pathway by catalyzing the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). wikipedia.orgwikipedia.orgnih.gov As the first enzyme in this vital pathway, DAHPS is a critical point of regulation, primarily through feedback inhibition by the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgwikipedia.org In many organisms, different isoenzymes of DAHPS exist, each regulated by one of the three aromatic amino acids, allowing for a fine-tuned control of the carbon influx into the pathway based on cellular needs. wikipedia.org
Table 1: Overview of 3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAHPS)
| Feature | Description |
| Enzyme Commission No. | 2.5.1.54 wikipedia.org |
| Reaction | Phosphoenolpyruvate + D-erythrose 4-phosphate ⇌ 3-deoxy-D-arabino-heptulosonate 7-phosphate + Phosphate wikipedia.org |
| Substrates | Phosphoenolpyruvate, D-erythrose 4-phosphate wikipedia.org |
| Product | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) wikipedia.org |
| Metabolic Pathway | Shikimate Pathway (First Enzyme) nsf.govwikipedia.org |
| Regulation | Feedback inhibition by L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgwikipedia.org |
Chorismate mutase (CM) is a pivotal enzyme that stands at a crucial branch point in the shikimate pathway. wikipedia.org It catalyzes the Claisen rearrangement of chorismate to prephenate, the first committed step directing the carbon flow towards the biosynthesis of L-phenylalanine and L-tyrosine. wikipedia.orgnih.gov The activity of chorismate mutase is often subject to allosteric regulation, being activated by L-tryptophan and inhibited by L-phenylalanine and L-tyrosine, thereby balancing the metabolic flux among the different aromatic amino acids. mdpi.com
Prephenate dehydratase (PDT) subsequently acts on prephenate, catalyzing its dehydrative decarboxylation to form phenylpyruvate. frontiersin.orgresearchgate.net This reaction is a key step in the phenylpyruvate pathway for L-phenylalanine biosynthesis. frontiersin.orgfrontiersin.org In some bacteria, chorismate mutase and prephenate dehydratase exist as a bifunctional enzyme complex, which can enhance catalytic efficiency. nih.gov The regulation of prephenate dehydratase activity is also critical, with L-phenylalanine typically acting as a feedback inhibitor. nih.gov
Table 2: Key Features of Chorismate Mutase and Prephenate Dehydratase
| Enzyme | EC Number | Substrate | Product | Key Regulatory Features |
| Chorismate Mutase (CM) | 5.4.99.5 wikipedia.org | Chorismate wikipedia.org | Prephenate wikipedia.org | Activated by L-tryptophan; Inhibited by L-phenylalanine and L-tyrosine. mdpi.com |
| Prephenate Dehydratase (PDT) | 4.2.1.51 | Prephenate | Phenylpyruvate | Feedback inhibition by L-phenylalanine. nih.gov |
In the predominant pathway for L-phenylalanine biosynthesis in plants, arogenate dehydratase (ADT) catalyzes the final, rate-limiting step. frontiersin.orgscholaris.ca This enzyme facilitates the decarboxylation and dehydration of arogenate to produce L-phenylalanine. frontiersin.orgnih.gov Plants typically possess a family of ADT genes, giving rise to multiple isoforms of the enzyme. frontiersin.orgnih.gov These isoforms often exhibit distinct expression patterns in different tissues and developmental stages, suggesting specialized roles in partitioning L-phenylalanine for various metabolic needs, such as protein synthesis and the production of a vast array of secondary metabolites. frontiersin.orgnih.gov The activity of ADT isoforms is subject to feedback inhibition by L-phenylalanine, although the sensitivity to this inhibition can vary among isoforms, contributing to the complex regulation of L-phenylalanine homeostasis. nih.govbiorxiv.org
Table 3: Characteristics of Arogenate Dehydratase (ADT) Isoforms in Arabidopsis thaliana
| Isoform | Gene Locus | Subcellular Localization | Noteworthy Functions/Expression Patterns |
| ADT1 | At1g11790 | Chloroplast | Involved in various developmental stages. frontiersin.org |
| ADT2 | At3g07630 | Chloroplast | Contributes to anthocyanin accumulation and is vital for seed development. frontiersin.orgnih.gov |
| ADT3 | At2g27820 | Chloroplast | Highly expressed during seed development and in young seedlings. frontiersin.orgnih.gov |
| ADT4 | At3g44720 | Chloroplast | A knockout of this isoform resulted in slightly higher lignin content in stems. oup.com |
| ADT5 | At5g22630 | Chloroplast, Nucleus | A knockout of this isoform led to decreased lignin content in stems. frontiersin.orgoup.com |
| ADT6 | At1g08250 | Chloroplast | Part of the six-member ADT gene family in Arabidopsis. frontiersin.org |
Phenylpyruvate aminotransferases, also known as phenylalanine aminotransferases, catalyze the final step in the phenylpyruvate pathway by transferring an amino group to phenylpyruvate to form L-phenylalanine. frontiersin.orgnih.gov While the arogenate pathway is considered the primary route for L-phenylalanine synthesis in plants, evidence has demonstrated the existence and functionality of the phenylpyruvate pathway. nih.govpurdue.edu In plants, a cytosolic aminotransferase has been identified that utilizes L-tyrosine as the amino donor, thereby linking the metabolism of these two aromatic amino acids outside of the plastids. nih.govpurdue.edu This alternative pathway provides metabolic flexibility and another layer of complexity to the regulation of L-phenylalanine biosynthesis. nih.gov
Genetic Basis of L-Phenylalanine Biosynthesis
The biosynthesis of L-phenylalanine is under tight genetic control, ensuring that its production is aligned with the metabolic demands of the organism. The genes encoding the biosynthetic enzymes are often subject to complex regulatory networks. In many microorganisms, these genes are organized into operons, allowing for coordinated expression.
In plants, the genetic regulation is more intricate, often involving multigene families for key enzymes such as DAHPS and ADT. frontiersin.orgnih.gov The existence of multiple gene copies allows for differential expression in various tissues and at different developmental stages, as well as in response to environmental cues. This genetic architecture enables plants to fine-tune the synthesis of L-phenylalanine for its diverse roles in primary and secondary metabolism. The regulation occurs at both the transcriptional level, controlling the amount of enzyme produced, and at the post-translational level, through mechanisms like feedback inhibition of the enzymes themselves.
Genes Encoding Biosynthetic Enzymes (e.g., pheA, aroF, aroG, aroH, tyrB, aspC, ilvE)
The synthesis of L-phenylalanine relies on several key enzymes encoded by specific genes. These enzymes catalyze the steps from central metabolic precursors to the final amino acid product.
aroG, aroF, and aroH : These three genes encode isozymes of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the aromatic amino acid biosynthetic pathway. nih.govmdpi.com This reaction involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP. mdpi.comwjgnet.com In E. coli, these isoenzymes are subject to feedback inhibition by the three aromatic amino acids. nih.govmdpi.com The aroG-encoded enzyme is primarily inhibited by L-phenylalanine, aroF by L-tyrosine, and aroH by L-tryptophan. nih.govnih.govnih.gov Of the three, the AroG isoenzyme contributes to about 80% of the total DAHP synthase activity in the cell. mdpi.comnih.gov
pheA : This gene encodes a bifunctional enzyme, chorismate mutase/prephenate dehydratase. nih.govnih.gov This enzyme is a critical rate-limiting step in the specific L-phenylalanine branch of the pathway. nih.gov It catalyzes two sequential reactions: the conversion of chorismate to prephenate and the subsequent dehydration of prephenate to form phenylpyruvate. nih.govcreative-peptides.com The activity of this enzyme is strongly regulated by feedback inhibition from L-phenylalanine. nih.govnih.gov The expression of pheA is also controlled by a mechanism of attenuation. researchgate.net
tyrB : The tyrB gene encodes the enzyme tyrosine aminotransferase, which is also known as the aromatic-amino-acid transaminase. nih.govuniprot.org This enzyme has a broad substrate specificity and catalyzes the final step in the biosynthesis of L-phenylalanine, as well as L-tyrosine. creative-peptides.comnih.gov The reaction involves the transamination of phenylpyruvate, using glutamate (B1630785) as the amino donor, to produce L-phenylalanine. nih.govcreative-peptides.com Transcription of the tyrB gene is repressed by the TyrR protein in the presence of either tyrosine or phenylalanine. nih.gov
aspC : This gene encodes aspartate aminotransferase, a multifunctional enzyme that can also participate in the final transamination step of L-phenylalanine synthesis. nih.govuniprot.org Like TyrB, AspC can convert phenylpyruvate to L-phenylalanine. nih.govdss.go.th It shares overlapping substrate specificity with TyrB, providing flexibility to the metabolic network. creative-peptides.comdss.go.th
ilvE : The ilvE gene encodes the branched-chain amino acid aminotransferase. nih.gov While its primary role is in the synthesis of isoleucine, leucine (B10760876), and valine, this enzyme also exhibits activity towards phenylpyruvate, allowing it to contribute to the final step of L-phenylalanine synthesis. nih.govnih.gov This demonstrates the metabolic redundancy and interconnectedness of amino acid biosynthetic pathways within the cell. creative-peptides.com
Interactive Data Table of Biosynthetic Genes
| Gene | Enzyme Encoded | Function in L-Phenylalanine Biosynthesis |
| aroG | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (Phenylalanine-sensitive) | Catalyzes the first step of the common aromatic pathway; feedback inhibited by L-phenylalanine. mdpi.comnih.gov |
| aroF | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (Tyrosine-sensitive) | Catalyzes the first step of the common aromatic pathway; feedback inhibited by L-tyrosine. mdpi.comnih.gov |
| aroH | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (Tryptophan-sensitive) | Catalyzes the first step of the common aromatic pathway; feedback inhibited by L-tryptophan. nih.govnih.gov |
| pheA | Chorismate mutase / Prephenate dehydratase (bifunctional) | Catalyzes the conversion of chorismate to phenylpyruvate via prephenate; a key regulatory point. nih.govnih.gov |
| tyrB | Tyrosine aminotransferase / Aromatic-amino-acid transaminase | Catalyzes the final transamination of phenylpyruvate to L-phenylalanine. nih.govuniprot.org |
| aspC | Aspartate aminotransferase | Catalyzes the final transamination of phenylpyruvate to L-phenylalanine. mdpi.comnih.gov |
| ilvE | Branched-chain amino acid aminotransferase | Can catalyze the final transamination of phenylpyruvate to L-phenylalanine. mdpi.comnih.gov |
Operon Organization and Gene Clusters
In E. coli, the genes involved in L-phenylalanine biosynthesis are not typically found in a single large cluster but are organized into smaller operons located at different positions on the chromosome. This organization allows for complex and nuanced regulation in response to the availability of the various aromatic amino acids.
The pheA gene is part of the pheA operon, which is preceded by a leader region (pheL). pnas.orgpnas.org This leader region contains an attenuator sequence, which plays a crucial role in regulating the transcription of pheA. pnas.org This regulatory mechanism, known as attenuation, involves the formation of alternative RNA secondary structures in the leader transcript in response to the availability of charged phenylalanyl-tRNA. pnas.orgpnas.org When phenylalanine levels are high, transcription is terminated prematurely at the attenuator. When levels are low, transcription proceeds through the pheA gene. researchgate.net
The aroF gene is part of the tyrA-aroF operon, also known as the tyrosine operon. nih.gov This operon includes tyrA, which encodes an enzyme for tyrosine biosynthesis. The expression of this operon is regulated by the TyrR repressor protein, which binds to operator sites in the presence of L-tyrosine to block transcription.
The aroH gene is part of the aroH operon. Its expression is moderately regulated at the transcriptional level by the tryptophan repressor (encoded by trpR) and its corepressor, L-tryptophan. nih.gov
The aroG gene is monocistronic and its expression is regulated by the TyrR repressor, which, in this case, uses L-phenylalanine as a corepressor.
The genes encoding the aminotransferases (tyrB, aspC, and ilvE) are also located at distinct positions and are subject to their own specific regulatory controls. For instance, tyrB is part of the TyrR regulon and its transcription is repressed by TyrR in the presence of either tyrosine or phenylalanine. nih.govnih.gov This distributed organization of genes into separate operons and regulons allows the cell to finely tune the carbon flow into the aromatic amino acid pathways according to specific cellular needs.
Iii. L Phenylalanine Catabolism and Degradation Pathways
Mechanisms of L-Phenylalanine Breakdown in Biological Systems
The initial steps in the degradation of L-phenylalanine can proceed through several key enzymatic reactions, each leading to different metabolic fates for this essential amino acid. These pathways are distributed across various organisms, from bacteria and fungi to plants and animals, highlighting the central role of L-phenylalanine in metabolism.
In plants, fungi, and some bacteria, the primary route for L-phenylalanine catabolism is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL). wikipedia.org This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.orgrsc.org This reaction is the first and committed step in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov
The reaction catalyzed by PAL is a spontaneous elimination, not an oxidative deamination. wikipedia.org The enzyme utilizes a 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor in its active site to facilitate the reaction. wikipedia.orgscience.gov The aromatic ring of L-phenylalanine attacks the MIO group, leading to the activation of the C-H bond on the β-carbon for deprotonation. wikipedia.org Subsequently, an E1cB-elimination reaction intermediate is formed, which then expels ammonia to yield trans-cinnamic acid. wikipedia.org
In mammals, the principal pathway for L-phenylalanine catabolism is its conversion to L-tyrosine. youtube.com This irreversible hydroxylation reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), a monooxygenase that requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor and non-heme iron for its activity. wikipedia.orgpharmaguideline.com During this reaction, one atom of molecular oxygen is incorporated into the phenyl ring of L-phenylalanine to form the hydroxyl group of L-tyrosine, while the other oxygen atom is reduced to water. wikipedia.orgpharmaguideline.com
This conversion is the rate-limiting step in the complete catabolism of L-phenylalanine to carbon dioxide and water. wikipedia.org The resulting L-tyrosine can then be further metabolized through a series of enzymatic steps to produce fumarate (B1241708) and acetoacetate (B1235776), which can enter the citric acid cycle for energy production. youtube.comnih.gov Therefore, L-tyrosine is considered both a glucogenic and a ketogenic amino acid. pharmaguideline.com
Bacteria have evolved diverse pathways for the degradation of L-phenylalanine. In many bacteria, L-phenylalanine is metabolized via phenylacetate (B1230308). nih.govethz.ch
Under aerobic conditions , the degradation of phenylacetate is initiated by its conversion to phenylacetyl-CoA by phenylacetate-CoA ligase. nih.govresearchgate.net This is followed by a unique aerobic aromatic degradation strategy where the intermediates are processed as CoA-thioesters. A multicomponent oxygenase activates the aromatic ring of phenylacetyl-CoA to a ring 1,2-epoxide. This reactive epoxide is then isomerized to a seven-membered O-heterocyclic enol ether, an oxepin, which undergoes hydrolytic ring cleavage and subsequent β-oxidation steps to ultimately yield acetyl-CoA and succinyl-CoA. researchgate.net This pathway has been identified in a significant percentage of sequenced bacterial species, including Escherichia coli and Pseudomonas putida. nih.govresearchgate.net
Under anaerobic conditions , as observed in the denitrifying bacterium Thauera aromatica, L-phenylalanine is also degraded via phenylacetate. nih.gov The pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and then oxidation to phenylacetate. Phenylacetate is then activated to phenylacetyl-CoA. nih.gov A key difference from the aerobic pathway is the subsequent anaerobic oxidation of the aromatic ring, which proceeds through benzoyl-CoA as a central intermediate. nih.gov
Transamination represents another significant route for L-phenylalanine catabolism. In this process, the amino group of L-phenylalanine is transferred to an α-keto acid, commonly α-ketoglutarate, to form phenylpyruvate and glutamate (B1630785). nih.govresearchgate.net This reaction is catalyzed by a transaminase enzyme.
In the Ehrlich pathway in yeast (Saccharomyces cerevisiae), L-phenylalanine is first transaminated to phenylpyruvate. nih.gov Phenylpyruvate is then decarboxylated to phenylacetaldehyde, which is subsequently reduced to 2-phenylethanol (B73330), a valuable aroma compound. nih.gov
In humans, while the primary catabolic route is through PAH, transamination to phenylpyruvate also occurs, though it is considered a minor pathway under normal conditions. wikipedia.org However, in conditions where PAH activity is deficient, this pathway becomes more significant.
Enzymology of L-Phenylalanine Catabolism
The enzymes involved in the catabolism of L-phenylalanine exhibit distinct structural and functional characteristics that dictate their specific roles in the various degradation pathways.
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) is a key enzyme in the phenylpropanoid pathway in plants and some microorganisms. wikipedia.orgrsc.org It is typically a tetrameric enzyme with a molecular mass ranging from 270 to 330 kDa. wikipedia.org PAL belongs to the ammonia-lyase family, which cleaves carbon-nitrogen bonds. wikipedia.org
The catalytic activity of PAL is dependent on the MIO cofactor, which is autocatalytically formed from an Ala-Ser-Gly tripeptide motif within the enzyme's active site. wikipedia.org The enzyme is highly specific for L-phenylalanine, although some isoforms, particularly in monocots, can also exhibit activity towards L-tyrosine, then referred to as Tyrosine Ammonia-Lyase (TAL) activity. wikipedia.orgnih.gov
The activity of PAL is subject to regulation by various factors, including feedback inhibition by its product, trans-cinnamic acid, and its derivatives. wikipedia.org The expression of PAL genes is also induced by a range of stimuli such as light, tissue wounding, and pathogenic attack, reflecting its crucial role in plant defense and development. wikipedia.org
Below is a table summarizing the kinetic properties of PAL from different sources:
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Sorghum bicolor (SbPAL1) | L-Phenylalanine | - | - | 5.18 |
| Sorghum bicolor (SbPAL1) | L-Tyrosine | - | - | 2.52 |
| Sorghum bicolor (SbPAL1) | L-DOPA | - | - | 0.76 |
| Streptomyces maritimus (EncP) | L-Phenylalanine | - | - | - |
| Streptomyces maritimus (EncP) | L-Tyrosine | No activity | No activity | No activity |
| Streptomyces maritimus (EncP) | L-Histidine | No activity | No activity | No activity |
Data for Sorghum bicolor (SbPAL1) is based on catalytic efficiency values. nih.gov Data for Streptomyces maritimus (EncP) indicates substrate specificity. nih.gov
Phenylalanine Hydroxylase (PAH) and its Cofactor (e.g., Tetrahydrobiopterin)
The initial and rate-limiting step in the catabolism of L-phenylalanine is its conversion to L-tyrosine. youtube.comnih.gov This irreversible hydroxylation reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) (EC 1.14.16.1). wikipedia.orgresearchgate.net PAH is a non-heme iron-containing monooxygenase. wikipedia.orgresearchgate.net The reaction involves the incorporation of one atom of molecular oxygen into the para-position of the phenylalanine aromatic ring, while the other oxygen atom is reduced to water. davuniversity.orgpharmaguideline.com
This enzymatic activity is critically dependent on the presence of a specific cofactor, Tetrahydrobiopterin (BH4) . youtube.comdavidson.edu BH4 provides the reducing equivalents necessary for the reaction. davuniversity.orgpharmaguideline.com During the hydroxylation of phenylalanine, BH4 is oxidized to dihydrobiopterin (BH2). pharmaguideline.comrcsb.org For the catalytic cycle to continue, dihydrobiopterin must be regenerated back to tetrahydrobiopterin. This regeneration is accomplished by the enzyme dihydropteridine reductase (DHPR), which utilizes NADPH as a reducing agent. pharmaguideline.comyoutube.com
The PAH enzyme, its substrate L-phenylalanine, and the cofactor BH4 exist in a complex regulatory relationship. L-phenylalanine can act as both a substrate and an allosteric activator of PAH, while BH4 can function as a negative regulator at low L-phenylalanine concentrations, stabilizing the enzyme in a precatalytic state. nih.govdavidson.edunih.gov
Table 1: Key Components of the Phenylalanine Hydroxylation Reaction
| Component | Role in the Reaction |
| L-Phenylalanine | The initial substrate that is converted to L-tyrosine. youtube.com |
| Phenylalanine Hydroxylase (PAH) | The primary enzyme that catalyzes the hydroxylation of L-phenylalanine. wikipedia.org |
| Tetrahydrobiopterin (BH4) | A necessary cofactor that donates reducing equivalents for the reaction. youtube.comdavidson.edu |
| Molecular Oxygen (O2) | Provides the oxygen atom for the hydroxyl group added to phenylalanine. davuniversity.orgwikipedia.org |
| Iron (Fe2+) | A non-heme iron atom within the active site of PAH, essential for catalysis. wikipedia.orgdavidson.edu |
| Dihydropteridine Reductase (DHPR) | An enzyme that regenerates BH4 from its oxidized form, BH2. pharmaguideline.comyoutube.com |
| NADPH | Provides the reducing power for the DHPR-catalyzed regeneration of BH4. davuniversity.orgpharmaguideline.com |
Roles of Aminotransferases in Catabolism
Following the conversion of L-phenylalanine to L-tyrosine, the subsequent step in the degradation pathway involves the removal of the amino group from tyrosine. This crucial reaction is a transamination, catalyzed by an aminotransferase (also known as a transaminase). davuniversity.orgwikilectures.eu Specifically, tyrosine aminotransferase (TAT) (EC 2.6.1.5) facilitates the transfer of the α-amino group from tyrosine to an α-keto acid, most commonly α-ketoglutarate. researchgate.netsmpdb.ca
This process results in the formation of p-hydroxyphenylpyruvate from tyrosine and L-glutamate from α-ketoglutarate. davuniversity.orgsmpdb.ca Aminotransferases are a broad class of enzymes that play a central role in amino acid metabolism by redistributing nitrogen between amino acids and α-keto acids. wikipedia.orgnih.gov These enzymes require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme to mediate the transfer of the amino group. wikilectures.euwikipedia.org The action of aminotransferases is a key link between amino acid catabolism and other central metabolic pathways, such as the citric acid cycle. libretexts.org
Enzymes of Aromatic Ring Cleavage (e.g., Homogentisate (B1232598) Dioxygenase)
After a few intermediate steps, the catabolic pathway of L-phenylalanine leads to the formation of homogentisate . The aromatic ring of this intermediate is then opened in a critical step catalyzed by the enzyme homogentisate 1,2-dioxygenase (HGD) (EC 1.13.11.5). wikipedia.orgmedlineplus.gov This enzyme is a non-heme iron (Fe2+)-dependent dioxygenase that incorporates both atoms of a molecular oxygen molecule into the substrate to cleave the aromatic ring. wikipedia.orgebi.ac.uk
The action of HGD converts homogentisate into maleylacetoacetate . wikipedia.orgyoutube.commedlineplus.gov This ring-opening reaction is a pivotal moment in the degradation pathway, as it transforms the stable aromatic structure into a linear, aliphatic chain that can be further metabolized. wikipedia.org The active site of HGD contains specific histidine and glutamate residues that coordinate with the iron ion and interact with the homogentisate substrate to facilitate the oxidative cleavage. wikipedia.orgebi.ac.uk This enzymatic step is essential for the complete breakdown of the carbon skeleton derived from phenylalanine and tyrosine. medlineplus.gov
Metabolic Intermediates of L-Phenylalanine Degradation
The catabolism of L-phenylalanine proceeds through a series of distinct metabolic intermediates. The primary pathway begins with the conversion of L-phenylalanine to L-tyrosine . youtube.com Tyrosine is then deaminated by tyrosine aminotransferase to form p-hydroxyphenylpyruvate . davuniversity.orgyoutube.com
Subsequent enzymatic reactions, including the action of p-hydroxyphenylpyruvate dioxygenase, convert this intermediate into homogentisate . pharmaguideline.comsmpdb.ca The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to yield maleylacetoacetate . wikipedia.orgmedlineplus.gov
Maleylacetoacetate is then isomerized to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase. smpdb.cayoutube.com Finally, the enzyme fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into two smaller molecules: fumarate and acetoacetate . smpdb.cayoutube.com Fumarate is an intermediate of the citric acid cycle and can be used for gluconeogenesis, while acetoacetate is a ketone body. youtube.comyoutube.com Because the pathway yields both a precursor for glucose and a ketone body, L-phenylalanine is considered both a glucogenic and a ketogenic amino acid. davuniversity.orgpharmaguideline.com
Table 2: Key Metabolic Intermediates in L-Phenylalanine Degradation
| Intermediate | Preceding Molecule | Key Enzyme in Formation | Subsequent Molecule |
| L-Tyrosine | L-Phenylalanine | Phenylalanine Hydroxylase (PAH) youtube.com | p-Hydroxyphenylpyruvate |
| p-Hydroxyphenylpyruvate | L-Tyrosine | Tyrosine Aminotransferase (TAT) davuniversity.org | Homogentisate |
| Homogentisate | p-Hydroxyphenylpyruvate | p-Hydroxyphenylpyruvate Dioxygenase smpdb.ca | Maleylacetoacetate |
| Maleylacetoacetate | Homogentisate | Homogentisate 1,2-Dioxygenase (HGD) wikipedia.org | Fumarylacetoacetate |
| Fumarylacetoacetate | Maleylacetoacetate | Maleylacetoacetate Isomerase youtube.com | Fumarate and Acetoacetate |
| Fumarate | Fumarylacetoacetate | Fumarylacetoacetate Hydrolase youtube.com | (Enters Citric Acid Cycle) |
| Acetoacetate | Fumarylacetoacetate | Fumarylacetoacetate Hydrolase youtube.com | (Ketone Body Metabolism) |
Iv. Regulation of L Phenylalanine Metabolism
Transcriptional and Translational Control Mechanisms
The expression of genes encoding the enzymes for L-phenylalanine biosynthesis is tightly controlled to match cellular demands. This regulation occurs primarily at the level of transcription, where the synthesis of messenger RNA (mRNA) from a DNA template is controlled, and also at the level of translation, where the rate of protein synthesis from mRNA is modulated.
Several key regulatory proteins and transcription factors have been identified that play crucial roles in modulating the expression of genes involved in L-phenylalanine metabolism.
TyrR and TrpR in Escherichia coli : In the bacterium E. coli, the TyrR and TrpR proteins are major transcriptional regulators of aromatic amino acid biosynthesis. nih.govasm.org The TyrR protein, which can function as a dimer or a hexamer, regulates the expression of the TyrR regulon, a group of nine genes. nih.govasm.org TyrR can bind to any of the three aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and, depending on the specific amino acid bound, can act as either a repressor or an activator of gene expression. nih.govasm.org For instance, the transcription of aroF, aroL, and tyrB is repressed by TyrR. pnas.org The TrpR protein, on the other hand, functions as a dimer and, in the presence of L-tryptophan, represses the expression of the trp operon and other genes in the TrpR regulon. nih.govasm.org
GCN4 in Saccharomyces cerevisiae : In the yeast Saccharomyces cerevisiae, the transcription factor GCN4 is a key regulator of the general amino acid control (GAAC) network. yeastgenome.org Under conditions of amino acid starvation, the translation of GCN4 mRNA is derepressed, leading to an increase in Gcn4p levels. nih.govresearchgate.net Gcn4p then binds to specific DNA sequences (Gcn4-response elements or GCREs) in the promoter regions of its target genes, activating the transcription of a wide array of genes involved in amino acid biosynthesis. yeastgenome.orgnih.gov This includes nearly all genes encoding amino acid biosynthetic enzymes. nih.gov GCN4 is also implicated in regulating genes involved in purine biosynthesis, organelle biosynthesis, and stress responses. yeastgenome.org The stability of the Gcn4 protein is also regulated; it is rapidly degraded under non-starvation conditions but becomes more stable during amino acid starvation. yeastgenome.org
Aro80 in Saccharomyces cerevisiae : Aro80 is another transcription factor in S. cerevisiae that belongs to the Zn(II)2Cys6 family. yeastgenome.org It plays a significant role in the catabolism of aromatic amino acids. yeastgenome.org Aro80p activates the transcription of genes such as ARO9 (encoding aromatic aminotransferase II) and ARO10 (encoding phenylpyruvate decarboxylase) in the presence of aromatic amino acids. nih.govfrontiersin.org The expression of ARO9 and ARO10 is synergistically regulated by both Aro80p and the GATA factors Gln3p and Gat1p. nih.gov Interestingly, a missense mutation in the ARO80 gene has been shown to decrease its transcriptional activity, leading to suppressed phenylalanine catabolism and an accumulation of intracellular L-phenylalanine. oup.com
Table 1: Key Regulatory Proteins in L-Phenylalanine Metabolism
| Regulatory Protein | Organism | Function | Target Genes/Pathways |
|---|---|---|---|
| TyrR | Escherichia coli | Transcriptional regulator (repressor/activator) | aroF, aroL, tyrB, and other genes in the TyrR regulon |
| TrpR | Escherichia coli | Transcriptional repressor | trp operon and other genes in the TrpR regulon |
| GCN4 | Saccharomyces cerevisiae | Global transcription factor | General amino acid control (GAAC) network, including most amino acid biosynthetic genes |
| Aro80 | Saccharomyces cerevisiae | Transcriptional activator | Aromatic amino acid catabolism genes (ARO9, ARO10) |
The expression of genes in the L-phenylalanine metabolic pathway is often inducible, meaning their transcription is increased in response to specific signals, such as the presence of a substrate or a deficiency in the end product.
In S. cerevisiae, the expression of ARO9, which encodes an aromatic aminotransferase, is subject to dual control: specific induction by aromatic amino acids and regulation by the nitrogen source. frontiersin.org Similarly, ARO10, encoding a phenylpyruvate decarboxylase, is induced by aromatic amino acids. nih.gov The overexpression of ARO9, ARO10, and the regulatory factor ARO80 has been shown to increase the production of 2-phenylethanol (B73330), a derivative of L-phenylalanine. nih.govfrontiersin.org
In plants, the transcriptional regulation of L-phenylalanine biosynthesis is linked to the synthesis of downstream products like lignin (B12514952). For example, in maritime pine, the transcript levels for several members of the arogenate dehydratase (ADT) gene family were found to be enhanced in compression wood, which is rich in lignin. oup.com This suggests a coordinated regulation of L-phenylalanine supply for the massive biosynthesis of lignin. oup.com Furthermore, the ectopic expression of a MYB transcription factor in tomato fruit led to the identification of a set of co-regulated genes involved in the synthesis and further metabolism of L-phenylalanine. nih.gov
Allosteric Control and Feedback Inhibition
Allosteric regulation is a rapid and efficient mechanism for controlling metabolic pathways. It involves the binding of a regulatory molecule (an allosteric effector) to a site on an enzyme other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. Feedback inhibition is a common form of allosteric control where the end product of a pathway inhibits an early enzyme in that same pathway, thus preventing the over-accumulation of the product.
The biosynthesis of L-phenylalanine is tightly regulated by feedback inhibition, where L-phenylalanine itself inhibits the activity of key enzymes in its own synthetic pathway. This ensures that the cell does not expend energy and resources to produce more L-phenylalanine than is needed.
A crucial regulatory point is the first committed step in the aromatic amino acid biosynthetic pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. In many microorganisms, this enzyme is subject to feedback inhibition by L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov
Another key regulatory enzyme is chorismate mutase, which catalyzes the conversion of chorismate to prephenate, a branch point in the pathway leading to L-phenylalanine and L-tyrosine. nih.govlibretexts.org In many organisms, chorismate mutase is allosterically inhibited by L-phenylalanine and L-tyrosine, while it can be activated by L-tryptophan. nih.govlibretexts.orgnih.gov This allows for a balanced flow of chorismate into the different branches of the aromatic amino acid pathway. libretexts.orgjst.go.jp
Prephenate dehydratase, which catalyzes the conversion of prephenate to phenylpyruvate in the L-phenylalanine branch, is also a target of feedback inhibition by L-phenylalanine. jst.go.jp
In plants, the evolution of L-phenylalanine biosynthesis has seen a fascinating de-regulation of allosteric control, particularly in the context of the massive production of L-phenylalanine-derived secondary metabolites like lignin. biorxiv.org A key enzyme in this process is arogenate dehydratase (ADT), which catalyzes the final step in L-phenylalanine biosynthesis in plants. biorxiv.org
Research has shown that while ADT enzymes from microorganisms and some plant isoforms (type-I) are strongly feedback-inhibited by L-phenylalanine, other plant isoforms (type-II) are significantly less sensitive to this inhibition. biorxiv.org This de-regulation is due to specific changes in the allosteric binding site for L-phenylalanine. biorxiv.org The emergence of these type-II ADTs with relaxed allosteric regulation is thought to have been a crucial evolutionary event that enabled the massive production of L-phenylalanine required for the synthesis of lignin, a key component of vascular plants. biorxiv.org
Similarly, the regulation of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS) and arogenate dehydrogenase (TyrA), the first and last enzymes in the aromatic amino acid and tyrosine biosynthetic pathways, respectively, has been dynamically altered during the evolution of grasses. oup.comnih.gov This re-tuning of upstream primary metabolism is thought to have evolved in coordination with the emergence of lineage-specific natural product pathways. oup.comnih.gov
Environmental and Nutrient Sensing in Metabolic Regulation (e.g., Nitrogen Catabolite Repression)
The regulation of L-phenylalanine metabolism is also influenced by broader environmental and nutritional cues, allowing cells to adapt their metabolic activities to the prevailing conditions.
One of the most important regulatory mechanisms is Nitrogen Catabolite Repression (NCR) . In organisms like Saccharomyces cerevisiae, when a preferred nitrogen source such as glutamine or ammonia (B1221849) is available, the expression of genes required for the utilization of poorer nitrogen sources, including many amino acids, is repressed. oup.comnih.govoup.com This process is mediated by the GATA family of transcription factors, including the activators Gln3p and Gat1p, and the repressors Dal80p and Deh1p. nih.govresearchgate.net These factors bind to GATAA motifs in the promoter regions of NCR-sensitive genes. nih.govresearchgate.net Genes related to L-phenylalanine metabolism that are regulated by NCR include permeases like GAP1 and AGP1, as well as the catabolic enzymes encoded by ARO9 and ARO10, and the transcription factor ARO80. nih.govfrontiersin.org
In addition to NCR, other nutrient-sensing pathways are involved. The Target of Rapamycin (TOR) signaling pathway, for instance, plays a central role in sensing intracellular L-phenylalanine levels. nih.gov The calcium-sensing receptor (CaSR) has also been identified as a nutrient sensor that can be modulated by aromatic amino acids, most potently by L-phenylalanine. endocrine-abstracts.orgnih.govresearchgate.net This suggests a mechanism by which cells can sense extracellular L-phenylalanine levels and modulate physiological responses. endocrine-abstracts.orgnih.govresearchgate.netphysiology.org
Dynamic Regulation Strategies in Microbial Systems
Static metabolic engineering, which often relies on the constitutive overexpression of biosynthetic pathway genes, can lead to metabolic imbalances and cellular stress. nih.gov Such imbalances can hinder cell growth and ultimately cap the production yield of the target compound. nih.gov To circumvent these issues, dynamic regulation strategies have been developed. These approaches aim to intelligently balance the metabolic flux between cell growth and L-phenylalanine synthesis by modulating gene expression in real-time, often in response to the changing intracellular environment or the concentration of the product itself. escholarship.org
A prominent strategy involves the development of biosensors that can detect intracellular concentrations of L-phenylalanine and subsequently regulate the expression of key metabolic genes. Researchers have successfully engineered such systems in Escherichia coli to enhance L-phenylalanine production. One notable approach utilized the naturally occurring L-phenylalanine-sensing protein TyrP. By modifying the promoter region of the tyrP gene, a series of L-phenylalanine-inducible promoters with varying strengths were created.
These engineered promoters were then used to dynamically control the expression of a rate-limiting enzyme in the L-phenylalanine pathway, shikimate kinase, which is encoded by the aroK gene. In a high-producing E. coli strain, the native promoter of aroK was replaced with one of the engineered L-phenylalanine-responsive promoters. This created a dynamic control system where the expression of aroK would increase in response to the accumulation of L-phenylalanine, thereby pulling more metabolic flux towards the final product when the cellular state is favorable. This strategy avoids overburdening the cell with excessive enzyme expression during the initial growth phase. nih.gov
The results of this dynamic regulation were significant. The engineered strain, xllp3, demonstrated a marked improvement in both the final titer and the yield of L-phenylalanine from glucose compared to the parent strain, xllp1, which had static control of the pathway. nih.gov
| Strain | Regulation Strategy | Key Controlled Gene | L-Phenylalanine Titer (g/L) at 48h | L-Phenylalanine Yield (g/g glucose) |
|---|---|---|---|---|
| xllp1 (Parent) | Static Control | - | 45.0 | 0.18 |
| xllp3 (Engineered) | Dynamic Control (Phe-induced promoter) | aroK | 61.3 | 0.22 |
Another powerful dynamic strategy combines adaptive laboratory evolution (ALE) with systems biology approaches to enhance microbial tolerance to high concentrations of L-phenylalanine, which can be toxic to cells. nih.gov In one study, an L-phenylalanine-producing E. coli strain was subjected to ALE to improve its resilience. acs.org Transcriptional analysis of the evolved, more tolerant strain revealed the upregulation of MarA, a DNA-binding transcriptional dual regulator. MarA was found to play a critical role in improving cell membrane integrity and fluidity. nih.gov
Based on this finding, the marA gene was overexpressed in the production strain. This targeted genetic modification, informed by the dynamic process of evolution, led to a substantial increase in L-phenylalanine production in a fed-batch fermentation process. nih.govacs.org
| Strain | Key Genetic Modification | L-Phenylalanine Titer (g/L) | L-Phenylalanine Yield (g/g glucose) | Productivity (g/L/h) |
|---|---|---|---|---|
| PHE04 (Evolved Strain) | Adaptively evolved for L-Phe tolerance | - | - | - |
| PHE05 | Overexpression of marA | 80.48 | 0.27 | 1.68 |
V. L Phenylalanine in Broader Biochemical Systems
Fundamental Role in Protein Synthesis and Structure
L-phenylalanine is one of the twenty proteinogenic amino acids, meaning it is directly encoded by the genetic code (codons UUU and UUC) and incorporated into proteins during translation. wikipedia.orgnumberanalytics.com As an essential amino acid for humans and other animals, it cannot be synthesized de novo and must be obtained from dietary sources. wikipedia.org
The primary role of L-phenylalanine is to act as a building block for polypeptides. chinaaminoacid.com The sequence of amino acids, including phenylalanine, dictates the primary structure of a protein, which in turn determines its three-dimensional conformation and biological function. numberanalytics.com The defining feature of phenylalanine is its benzyl (B1604629) side chain—a phenyl group attached to a methylene (B1212753) group. This side chain is nonpolar and hydrophobic, causing it to typically reside in the interior core of globular proteins, away from the aqueous cellular environment. wikipedia.orgnumberanalytics.com
This hydrophobicity is crucial for the proper folding and stability of protein structures. numberanalytics.com Through non-polar interactions and π-π stacking with other aromatic residues, the phenyl ring of L-phenylalanine contributes significantly to the structural integrity of proteins. Furthermore, L-phenylalanine is an essential component for the synthesis of specific proteins like collagen, which is the most abundant protein in the human body and vital for the structure of skin, bones, and connective tissues. chinaaminoacid.com
L-Phenylalanine as a Precursor for Biosynthesis of Other Biomolecules
Beyond its role in protein synthesis, L-phenylalanine is a pivotal precursor for a multitude of other essential biomolecules in animals, plants, and microorganisms. wikipedia.orgfrontiersin.orgnih.gov It stands at a critical metabolic crossroads, channeling carbon from primary metabolism into various specialized, or secondary, metabolic pathways. frontiersin.org
Conversion to L-Tyrosine
In many organisms, including humans, the primary metabolic fate of L-phenylalanine, when not used for protein synthesis, is its conversion to L-tyrosine. wikipedia.orgnih.gov This irreversible hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase. numberanalytics.comresearchgate.net L-tyrosine is another proteinogenic amino acid, but its synthesis in animals is dependent on the availability of L-phenylalanine. wikipedia.orgchinaaminoacid.com
The conversion is a critical step, as L-tyrosine is itself a precursor for a range of vital compounds. numberanalytics.comnumberanalytics.com These include the catecholamine neurotransmitters—dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline)—which are essential for regulating mood, stress response, and cognitive function. wikipedia.orgchinaaminoacid.com L-tyrosine is also a precursor for the pigment melanin. wikipedia.org
Direct measurement in humans using tracer infusions has quantified this conversion rate. In healthy adults in a postabsorptive state, L-phenylalanine is converted to L-tyrosine at a rate of approximately 5.83 μmol per kilogram of body weight per hour. nih.gov This accounts for about 16% of the total flux for either phenylalanine or tyrosine. nih.gov
Precursor to Aromatic Secondary Metabolites in Plants (e.g., Phenylpropanoids, Lignin (B12514952), Flavonoids)
In the plant kingdom, L-phenylalanine is the gateway to the vast and diverse phenylpropanoid pathway. frontiersin.orgnih.gov This pathway generates thousands of specialized metabolites crucial for plant growth, development, defense, and reproduction. frontiersin.orgnih.gov It is estimated that in woody plants, a significant portion—nearly 30-40%—of photosynthetically fixed carbon is channeled through L-phenylalanine for the biosynthesis of these compounds. frontiersin.orgnih.gov
The first and committed step of the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgtaylorandfrancis.comnih.gov Cinnamic acid then serves as the central intermediate for several major classes of compounds: taylorandfrancis.com
Lignin: This complex, aromatic polymer is a primary component of the secondary cell walls of vascular plants. nih.govnih.gov It provides structural rigidity and support, facilitates water transport through the xylem, and acts as a physical barrier against pathogens. nih.govnih.gov Lignin is synthesized from monolignols, which are derived from the phenylpropanoid pathway. nih.gov
Flavonoids: This large group of phenolic compounds includes pigments like anthocyanins (responsible for many flower and fruit colors), as well as compounds involved in UV protection, signaling, and defense. frontiersin.orgnih.gov The biosynthesis of flavonoids begins with intermediates from the phenylpropanoid pathway. taylorandfrancis.com
Other Phenylpropanoids: This category includes a wide array of molecules such as lignans, stilbenes, and various phenolic acids, many of which have roles in plant defense and interactions with the environment. wikipedia.orgfrontiersin.org
The table below summarizes key plant secondary metabolites derived from L-phenylalanine.
| Metabolite Class | Key Intermediate | Primary Function(s) in Plants |
| Lignin | Monolignols | Structural support, water transport, defense nih.govnih.gov |
| Flavonoids | Chalcones | Pigmentation, UV protection, signaling, defense frontiersin.orgtaylorandfrancis.com |
| Stilbenes | Stilbene Synthase Products | Defense (phytoalexins) frontiersin.org |
| Lignans | Dimeric Phenylpropanoids | Defense, antioxidant activity wikipedia.org |
Precursor to Other Aromatic Compounds in Microorganisms
Microorganisms also utilize L-phenylalanine as a precursor for a range of aromatic compounds. While plants predominantly use the arogenate pathway for L-phenylalanine synthesis, many microbes use an alternative route via phenylpyruvate. frontiersin.orgpurdue.edu This distinction is significant for metabolic engineering efforts aimed at producing valuable aromatic compounds. nih.gov
In bacteria such as Escherichia coli, L-phenylalanine biosynthesis is tightly regulated. nih.gov However, through genetic modification, these organisms can be engineered to overproduce L-phenylalanine, which can then be converted into other valuable chemicals, including the low-calorie sweetener aspartame. nih.gov
Fungi also produce a variety of secondary metabolites derived from aromatic amino acids. For example, the biosynthesis of certain fungal pigments and toxins begins with L-phenylalanine or its immediate precursors. In the fungus Aspergillus sp., the enzyme phenylalanine ammonia-lyase is involved in converting L-phenylalanine to cinnamic acid, which initiates a pathway leading to the production of epoxyquinoid natural products like asperpentyn. acs.org Similarly, other fungal compounds like ralfuranone B are derived from phenylpyruvic acid, a direct keto-acid of L-phenylalanine. wikipedia.org
Interconnections with Central Carbon Metabolism and Energy Pathways
The biosynthesis of L-phenylalanine is fundamentally linked to central carbon metabolism, specifically glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The shikimate pathway, which produces the aromatic amino acids, draws its initial precursors directly from these core metabolic routes. nih.gov
The two key precursors are:
Phosphoenolpyruvate (B93156) (PEP): A high-energy intermediate from the later stages of glycolysis. frontiersin.orgnih.gov
Erythrose 4-phosphate (E4P): An intermediate of the pentose phosphate pathway. frontiersin.orgnih.gov
The enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of PEP and E4P, committing these central metabolites to the biosynthesis of aromatic amino acids. nih.govnih.gov This direct link means that the rate of L-phenylalanine synthesis is inherently tied to the flux of carbon through these primary energy-producing pathways. In microorganisms engineered for L-phenylalanine production, manipulating enzymes in the PPP, such as transketolase, is a common strategy to increase the supply of the E4P precursor. nih.gov
Recent research has also identified L-phenylalanine as a metabolic checkpoint that can influence cellular energy pathways directly. In human T helper 2 (Th2) cells, a type of immune cell, intracellular levels of L-phenylalanine have been shown to modulate the balance between glycolysis and oxidative phosphorylation (OXPHOS), demonstrating a feedback connection where the amino acid itself regulates core energy metabolism. biorxiv.org
The table below illustrates the key metabolic links for L-phenylalanine.
| Metabolic Process | Connection to L-Phenylalanine | Key Intermediates |
| Glycolysis | Provides precursor for biosynthesis | Phosphoenolpyruvate (PEP) nih.govnih.gov |
| Pentose Phosphate Pathway | Provides precursor for biosynthesis | Erythrose 4-phosphate (E4P) nih.govnih.gov |
| Shikimate Pathway | Biosynthetic route to L-phenylalanine | Chorismate nih.govnih.gov |
| Cellular Energy Regulation | Modulates glycolysis vs. OXPHOS in immune cells | L-Phenylalanine itself biorxiv.org |
Vi. Organism Specific Metabolic Research
L-Phenylalanine Metabolism in Bacteria
Bacteria exhibit a remarkable diversity in their metabolic capabilities, and the metabolism of L-phenylalanine is no exception. From the well-studied pathways in Escherichia coli to the catabolic versatility of Pseudomonas species, bacteria have evolved sophisticated mechanisms to synthesize, degrade, and regulate the flux of this crucial amino acid.
Escherichia coli serves as a paradigm for understanding L-phenylalanine biosynthesis. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.govmdpi.com This reaction is a critical control point, catalyzed by three DAHP synthase isoenzymes: AroF, AroG, and AroH. nih.govresearchgate.net These isoenzymes are subject to feedback inhibition by L-tyrosine, L-phenylalanine, and L-tryptophan, respectively, allowing the cell to tightly regulate the carbon flow into the aromatic amino acid biosynthetic pathway. nih.govresearchgate.net AroG is the dominant isoenzyme, contributing to over 80% of the total DAHP synthase activity. mdpi.com
The common pathway proceeds through several intermediates to chorismate, a key branch point for the synthesis of the three aromatic amino acids. nih.govresearchgate.net For L-phenylalanine synthesis, chorismate is converted to prephenate by the bifunctional enzyme chorismate mutase/prephenate dehydratase, encoded by the pheA gene. nih.gov This enzyme also catalyzes the subsequent conversion of prephenate to phenylpyruvate. nih.gov The final step is the transamination of phenylpyruvate to L-phenylalanine, a reaction that can be catalyzed by several enzymes, including tyrosine aminotransferase (tyrB), aspartate aminotransferase (aspC), and branched-chain-amino-acid aminotransferase (ilvE). mdpi.com
Regulation of L-phenylalanine biosynthesis in E. coli occurs at both the enzymatic and transcriptional levels. In addition to the feedback inhibition of DAHP synthase and chorismate mutase/prephenate dehydratase, the expression of the genes involved in the pathway is controlled by the transcriptional repressors TyrR and TrpR. nih.govmdpi.com The tyrR gene product represses the transcription of aroF, while trpR represses aroH. nih.gov Metabolic engineering strategies to overproduce L-phenylalanine often focus on alleviating these regulatory mechanisms, for instance, by using feedback-resistant mutants of key enzymes and deleting the transcriptional repressors. nih.gov
Table 1: Key Enzymes in L-Phenylalanine Biosynthesis in Escherichia coli
| Enzyme | Gene | Substrate(s) | Product | Regulation |
|---|---|---|---|---|
| DAHP synthase | aroF, aroG, aroH | Phosphoenolpyruvate, Erythrose 4-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate | Feedback inhibition by L-tyrosine (aroF), L-phenylalanine (aroG), and L-tryptophan (aroH) |
| Chorismate mutase / Prephenate dehydratase | pheA | Chorismate, Prephenate | Prephenate, Phenylpyruvate | Feedback inhibition by L-phenylalanine |
Pseudomonas species are known for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including L-phenylalanine. In Pseudomonas putida, the primary route for L-phenylalanine catabolism is the homogentisate (B1232598) pathway. nih.govnih.govasm.org This pathway begins with the hydroxylation of L-phenylalanine to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase, which is composed of products from the phhA and phhB genes. nih.govresearchgate.net L-tyrosine is then converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (tyrB). nih.govnih.govasm.org Subsequently, 4-hydroxyphenylpyruvate dioxygenase (hpd) catalyzes the formation of homogentisate. nih.govnih.govasm.org The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase (hmgA), and further metabolism by fumarylacetoacetate hydrolase (hmgB) and maleylacetoacetate isomerase (hmgC) yields fumarate (B1241708) and acetoacetate (B1235776), which can enter central metabolism. nih.govnih.govasm.org
Pseudomonas aeruginosa possesses coexisting alternative pathways for L-phenylalanine biosynthesis, which contributes to its resistance to amino acid analogs. nih.gov This includes an "overflow" pathway that becomes significant when the primary pathway is deregulated. nih.gov This overflow route consists of a monofunctional chorismate mutase, prephenate aminotransferase, and arogenate dehydratase. nih.gov The choice of carbon source can also influence L-phenylalanine metabolism in P. aeruginosa. For example, some overflow of phenylalanine was observed when grown on glucose-based medium, but not on fructose-based medium. nih.gov The transcriptional regulator PhhR plays a critical role in inducing the genes for phenylalanine and tyrosine catabolism in P. aeruginosa. nih.gov
Table 2: L-Phenylalanine Degradation Pathways in Pseudomonas Species
| Pathway | Organism | Key Enzymes | Initial Step | Final Products |
|---|---|---|---|---|
| Homogentisate Pathway | Pseudomonas putida | Phenylalanine hydroxylase (PhhA, PhhB), Tyrosine aminotransferase (TyrB), 4-hydroxyphenylpyruvate dioxygenase (Hpd), Homogentisate 1,2-dioxygenase (HmgA) | Hydroxylation of L-phenylalanine to L-tyrosine | Fumarate and Acetoacetate |
The metabolic strategies for L-phenylalanine degradation extend beyond E. coli and Pseudomonas. In various species of Streptomyces, L-phenylalanine is catabolized through the homogentisate pathway, similar to that in Pseudomonas putida. nih.govnih.gov For instance, Streptomyces setonii can completely catabolize L-phenylalanine and L-tyrosine via homogentisate. nih.gov The presence of homogentisate 1,2-dioxygenase has been confirmed in cell extracts of several Streptomyces species. nih.gov
In Bacillus subtilis, L-phenylalanine and L-tyrosine are taken up by a common active transport system. nih.gov While the complete catabolic pathway is not as extensively characterized as in Pseudomonas, studies on metabolic engineering for L-phenylalanine production in B. subtilis have identified key control points in the aromatic amino acid pathway. researchgate.netmetu.edu.tr The reaction catalyzed by chorismate mutase has been suggested as a primary rate-limiting step in the pathway leading to L-phenylalanine. metu.edu.tr
A similar mechanism is observed in the cyanobacterium Synechocystis sp. 29108, where growth inhibition is caused by the hypersensitivity of DAHP synthase to feedback inhibition by L-phenylalanine. nih.gov This hyperregulation depletes the precursors necessary for the synthesis of L-tyrosine and L-tryptophan. nih.gov The inhibition can be reversed by the addition of tyrosine and tryptophan to the growth medium. nih.gov
L-Phenylalanine Metabolism in Fungi
Fungi, like bacteria and plants, are capable of synthesizing L-phenylalanine de novo through the shikimate pathway. This pathway is a central route for the production of aromatic amino acids and a multitude of secondary metabolites.
In the budding yeast Saccharomyces cerevisiae, the biosynthesis of L-phenylalanine follows the well-established shikimate pathway, starting from phosphoenolpyruvate and erythrose-4-phosphate and proceeding through chorismate. ut.eenih.gov The pathway is regulated by feedback inhibition of the initial enzymes. S. cerevisiae possesses two DAHP synthase isoenzymes, encoded by ARO3 and ARO4, which are feedback-inhibited by L-phenylalanine and L-tyrosine, respectively. mdpi.com The conversion of L-phenylalanine to 2-phenylethanol (B73330), a compound with a rose-like odor, occurs via the Ehrlich pathway. nih.govresearchgate.net This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and subsequent reduction to 2-phenylethanol. nih.gov
In the filamentous fungus Aspergillus nidulans, the biosynthesis of aromatic amino acids is also well-studied. Evidence suggests the existence of two pathways for L-tyrosine synthesis: one via the transamination of p-hydroxyphenylpyruvic acid and an alternative route involving the hydroxylation of L-phenylalanine. cambridge.orgcambridge.org The regulation of amino acid biosynthesis in A. nidulans can be complex, involving cross-pathway control mechanisms. For instance, under conditions of reactive nitrogen stress, the transcriptional regulator CpcA upregulates the expression of genes involved in the synthesis of various amino acids to counteract amino acid starvation. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-phenylethanol |
| 3-deoxy-D-arabino-heptulosonate 7-phosphate |
| 4-hydroxyphenylpyruvate |
| Acetoacetate |
| α-ketoglutarate |
| Arogenate |
| Aspartate |
| Chorismate |
| Erythrose 4-phosphate |
| Fumarate |
| Fumarylacetoacetate |
| Glutamate (B1630785) |
| Homogentisate |
| L-phenylalanine |
| L-tryptophan |
| L-tyrosine |
| Maleylacetoacetate |
| Phenylacetaldehyde |
| Phenylpyruvate |
| Phosphoenolpyruvate |
Catabolic Routes and Enzymatic Diversity
In the fungal kingdom, the breakdown of L-phenylalanine is characterized by a diversity of catabolic routes and enzymes. A primary pathway, analogous to one found in plants, involves the initial deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by L-phenylalanine ammonia-lyase (PAL). nih.gov Following this step, a metabolic sequence proceeds through intermediates such as benzoic acid, p-hydroxybenzoic acid, and protocatechuic acid, which has been observed in several basidiomycete fungi, including species of Rhodotorula and Schizophyllum commune. nih.gov
Alternative catabolic strategies are also prevalent. In many fungal species, including Penicillium chrysogenum and Aspergillus niger, L-phenylalanine is converted into phenylacetate (B1230308). nih.gov This is then typically catabolized via the homogentisate pathway, which involves the cleavage of the aromatic ring to yield fumarate and acetyl-CoA. nih.gov A distinct pathway has been identified in the oleaginous fungus Mortierella alpina, which utilizes a phenylalanine-hydroxylating system, a catabolic paradigm not previously found in fungi. nih.gov This system represents a significant departure from the more commonly observed conversion to phenylacetate or cinnamic acid. nih.gov Fungi can also utilize phenylalanine aminotransferase or amino acid oxidase as alternative enzymes to obtain carbon and nitrogen from L-phenylalanine. nih.gov
Table 1: Major L-Phenylalanine Catabolic Pathways in Fungi
| Pathway | Key Initial Enzyme | Key Intermediates | Example Fungi | Reference |
|---|---|---|---|---|
| Deamination Pathway | L-Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid, Benzoic acid | Rhodotorula sp., Schizophyllum commune | nih.gov |
| Phenylacetate Pathway | Not specified | Phenylacetate, Homogentisate | Penicillium chrysogenum, Aspergillus niger | nih.gov |
| Phenylalanine-Hydroxylating System | Phenylalanine hydroxylase (PAH) | L-Tyrosine | Mortierella alpina | nih.gov |
Regulation in Yeast Systems (e.g., Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, the metabolism of L-phenylalanine is intricately regulated, particularly concerning its uptake and conversion to derivatives like 2-phenylethanol via the Ehrlich pathway. frontiersin.orgresearchgate.net The uptake of extracellular L-phenylalanine is mediated by several amino acid permeases, with Gap1p, Bap2p, and Agp1p being the primary transporters. nih.govconicet.gov.ar The activity and expression of these permeases are tightly controlled by the available nitrogen source and the presence of other amino acids. nih.gov
A key regulatory mechanism is the Ssy1-Ptr3-Ssy5 (SPS) sensor system, a plasma membrane-localized complex that detects extracellular amino acids. frontiersin.org This sensing triggers a signal transduction pathway that activates the transcription of multiple amino acid permease (AAP) genes, including BAP2 and AGP1. nih.gov For instance, the presence of leucine (B10760876) can induce the expression of these permeases, enhancing L-phenylalanine uptake. nih.gov
Furthermore, nitrogen catabolite repression (NCR) plays a crucial role. frontiersin.orgnih.gov When preferred nitrogen sources like ammonium (B1175870) are available, the expression of genes for high-capacity, broad-specificity permeases like GAP1 is repressed. frontiersin.orgnih.gov The transcription of key catabolic enzymes is also regulated. The expression of ARO9, which encodes an aromatic aminotransferase, is upregulated in the presence of aromatic amino acids or when yeast is grown on poor nitrogen sources. frontiersin.org This multi-layered regulation allows the cell to finely tune L-phenylalanine metabolism based on nutrient availability. frontiersin.orgresearchgate.net
Regulation in Filamentous Fungi (e.g., Neurospora crassa)
In the filamentous fungus Neurospora crassa, the regulation of L-phenylalanine catabolism is exemplified by the control of L-phenylalanine ammonia-lyase (PAL), the enzyme that deaminates L-phenylalanine to trans-cinnamic acid. nih.govnih.gov The expression of PAL is inducible and subject to a dual control system. nih.gov Enzyme synthesis requires two simultaneous conditions: the presence of L-phenylalanine, which acts as a specific inducer, and a state of nitrogen catabolite derepression. nih.govnih.gov
The central regulator of nitrogen metabolism is the nit-2 gene. nih.gov This major regulatory locus is believed to mediate nitrogen catabolite repression, and a functional nit-2 gene product is essential for the expression of PAL. nih.govasm.org In nit-2 mutant strains, PAL activity is absent even under inducing and derepressing conditions, indicating that the nit-2 product plays a direct role in controlling the enzyme's expression. nih.gov This regulation occurs at the transcriptional level, as inhibitors of RNA and protein synthesis block the induction of the enzyme. nih.govnih.gov This stringent control ensures that the catabolism of L-phenylalanine is initiated only when it is available as an inducer and when the cell requires alternative nitrogen sources. nih.gov
L-Phenylalanine Metabolism in Plants
L-phenylalanine metabolism in plants is a cornerstone of the interface between primary and secondary metabolism. Plants synthesize this essential amino acid through complex, regulated pathways. The synthesized L-phenylalanine serves not only as a fundamental building block for proteins but also as the primary precursor for a vast and diverse array of secondary metabolites crucial for plant life. frontiersin.orgnih.gov
Dual Biosynthetic Pathways (Arogenate and Phenylpyruvate)
Plants employ two distinct pathways for the biosynthesis of L-phenylalanine, a feature that provides metabolic flexibility. frontiersin.orgpurdue.edu The principal and most well-established route is the arogenate pathway, which is localized within the plastids. nih.govresearchgate.net This pathway begins with the conversion of prephenate to arogenate by a prephenate aminotransferase (PAT). Subsequently, arogenate dehydratase (ADT) catalyzes the dehydration and decarboxylation of arogenate to yield L-phenylalanine. nih.govbiorxiv.org
In addition to the arogenate pathway, plants also possess a microbial-like phenylpyruvate pathway. purdue.edunih.govisaaa.org In this alternative route, prephenate is first converted to phenylpyruvate by prephenate dehydratase (PDT). frontiersin.orgbiorxiv.org Phenylpyruvate is then transaminated by a phenylpyruvate aminotransferase to produce L-phenylalanine. nih.govbiorxiv.org Research has indicated that this pathway is likely cytosolic and can become more active when the primary arogenate pathway is constrained. purdue.edunih.govnih.gov Notably, the plant phenylpyruvate pathway can utilize a cytosolic aminotransferase that links the catabolism of tyrosine as the amino donor, thereby interconnecting the metabolism of these two aromatic amino acids outside of the plastid. nih.gov
Table 2: Comparison of L-Phenylalanine Biosynthetic Pathways in Plants
| Feature | Arogenate Pathway | Phenylpyruvate Pathway | Reference |
|---|---|---|---|
| Cellular Location | Plastid | Cytosol (postulated) | nih.govnih.govbiorxiv.org |
| Key Intermediates | Prephenate → Arogenate → L-Phenylalanine | Prephenate → Phenylpyruvate → L-Phenylalanine | frontiersin.orgbiorxiv.org |
| Key Enzymes | Prephenate aminotransferase (PAT), Arogenate dehydratase (ADT) | Prephenate dehydratase (PDT), Phenylpyruvate aminotransferase | nih.govbiorxiv.org |
| Primary Role | Considered the main biosynthetic route | Alternative route, flux increases when arogenate pathway is limited | purdue.edunih.govresearchgate.net |
Integration with Plant Secondary Metabolism
L-phenylalanine stands at a critical metabolic crossroads, linking primary metabolism (protein synthesis) with the vast network of plant secondary metabolism. frontiersin.orgnih.gov The entry point into this network is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL). nih.govnih.gov This step commits carbon from primary metabolism to the phenylpropanoid pathway. frontiersin.orgnih.gov
The phenylpropanoid pathway gives rise to an enormous diversity of natural products that are essential for plant survival, development, and interaction with the environment. frontiersin.orgnih.gov These compounds include:
Lignin (B12514952) : A complex polymer that provides structural rigidity to cell walls, enabling upright growth and water transport in vascular plants. frontiersin.orgnih.gov
Flavonoids : A large group of compounds involved in UV protection, pigmentation (anthocyanins), and signaling between plants and microbes. frontiersin.org
Stilbenes and Coumarins : Compounds often involved in plant defense responses (phytoalexins). frontiersin.orgnih.gov
Condensed Tannins : Polymers that act as feeding deterrents to herbivores. nih.gov
The synthesis of these compounds demonstrates the integral role of L-phenylalanine as the precursor for a wide range of molecules vital for plant structure, reproduction, and defense. frontiersin.orgnih.gov
Regulation and Evolutionary Adaptation of Biosynthesis in Vascular Plants
The regulation of L-phenylalanine biosynthesis in plants has undergone significant evolutionary adaptation, particularly with the rise of vascular plants. nih.govnih.gov A key control point in the pathway is the enzyme arogenate dehydratase (ADT), which is subject to allosteric feedback inhibition by the final product, L-phenylalanine. researchgate.netbiorxiv.org
In microorganisms and nonvascular plants, ADT enzymes (classified as type-I) are strongly inhibited by L-phenylalanine, which serves to tightly control its production. nih.govbiorxiv.orgnih.gov However, research has revealed the emergence of a second class of enzymes, type-II ADTs, which exhibit relaxed or deregulated feedback inhibition. researchgate.netnih.govnih.gov These type-II isoforms remain active even at high concentrations of L-phenylalanine. nih.govbiorxiv.org
The evolution of these deregulated type-II ADTs appears to have coincided with the transition from nonvascular to vascular plants. nih.govnih.govoup.com This adaptation was a critical evolutionary step, as it enabled the massive increase in L-phenylalanine production needed to synthesize the large quantities of lignin required for the structural support of vascular tissues. nih.govbiorxiv.orgoup.com This deregulation resulted from specific point mutations in the allosteric L-phenylalanine binding site of the ADT enzyme, providing a clear example of how changes in primary metabolic regulation facilitated a major evolutionary diversification in plants. nih.govnih.gov
Comparative Biochemical Analysis Across Kingdoms
The metabolism of L-phenylalanine exhibits remarkable diversity across the major biological kingdoms, reflecting distinct evolutionary pressures and physiological needs. While the core biosynthetic pathway is conserved in organisms capable of de novo synthesis, significant variations exist in its regulation, enzyme architecture, and the subsequent catabolic and anabolic fates of L-phenylalanine.
Biosynthesis of L-phenylalanine:
The primary route for L-phenylalanine biosynthesis in bacteria, archaea, fungi, and plants is the shikimate pathway, a seven-step process that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the common precursor for all three aromatic amino acids. wikipedia.orgnih.govfrontiersin.org Animals lack this pathway and therefore require L-phenylalanine as an essential dietary component. nih.govnih.gov
Despite the conservation of the core reactions, the organization of the shikimate pathway enzymes varies significantly. In bacteria, the pathway is typically catalyzed by seven monofunctional enzymes. nih.gov Fungi, however, have evolved a pentafunctional enzyme known as the AROM complex, which catalyzes five consecutive steps of the pathway. nih.govfrontiersin.org In plants, some enzymes are bifunctional, such as the enzyme that performs both 3-dehydroquinate (B1236863) dehydratase and shikimate dehydrogenase activities. nih.gov Archaea present a notable deviation in the initial steps of the pathway, utilizing a different set of enzymes to produce 3-dehydroquinate from precursors like L-aspartic-4-semialdehyde. wikipedia.org
From the branch-point intermediate, chorismate, two primary pathways lead to the synthesis of L-phenylalanine: the phenylpyruvate pathway and the arogenate pathway. The phenylpyruvate pathway is predominant in most microorganisms, where chorismate is first converted to prephenate, then to phenylpyruvate by prephenate dehydratase, and finally transaminated to yield L-phenylalanine. nih.govfrontiersin.org In contrast, the arogenate pathway is the major route in plants. nih.govcimap.res.in In this pathway, prephenate is first transaminated to arogenate, which is then converted to L-phenylalanine by arogenate dehydratase. nih.govnih.gov
The regulation of L-phenylalanine biosynthesis also shows kingdom-specific adaptations. In microorganisms, key enzymes such as arogenate dehydratase are typically subject to strong feedback inhibition by L-phenylalanine. nih.govnih.gov While this is also true for some plant isoforms (type-I), vascular plants have evolved type-II arogenate dehydratases that exhibit relaxed feedback inhibition, a crucial adaptation for the massive production of L-phenylalanine-derived secondary metabolites like lignin. nih.govnih.govbiorxiv.org
Table 1: Comparative Analysis of L-phenylalanine Biosynthesis Across Kingdoms
| Feature | Bacteria | Archaea | Fungi | Plants | Animals |
|---|---|---|---|---|---|
| De novo Synthesis (Shikimate Pathway) | Present | Present (with variations) | Present | Present | Absent |
| Shikimate Pathway Enzyme Organization | Monofunctional | Monofunctional | Pentafunctional (AROM complex) | Mono- and bifunctional | Not Applicable |
| Primary Pathway from Prephenate | Phenylpyruvate pathway | Phenylpyruvate pathway | Phenylpyruvate pathway | Arogenate pathway | Not Applicable |
| Key Enzyme for Final Step | Prephenate dehydratase | Prephenate dehydratase | Prephenate dehydratase | Arogenate dehydratase | Not Applicable |
| Feedback Regulation of Biosynthesis | Strong inhibition by L-phenylalanine | Strong inhibition by L-phenylalanine | Strong inhibition by L-phenylalanine | Isoform-dependent (strong and relaxed inhibition) | Not Applicable |
Catabolism and Anabolism of L-phenylalanine:
The metabolic fate of L-phenylalanine post-synthesis diverges significantly among the kingdoms, particularly between autotrophs/saprotrophs and animals.
In plants and fungi , L-phenylalanine serves as a crucial link between primary and secondary metabolism. nih.govmdpi.comnih.gov The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the committed step of the phenylpropanoid pathway. nih.govwikipedia.orgrsc.org This pathway leads to the synthesis of a vast array of secondary metabolites, including flavonoids, lignins, stilbenes, and coumarins, which are vital for growth, development, defense, and environmental interactions. mdpi.comnih.govnih.gov PAL is widespread in plants and has also been identified in some fungi and bacteria, but it is notably absent in animals. nih.govwikipedia.orgrsc.org In fungi, the role of PAL is often considered catabolic, allowing the use of L-phenylalanine as a carbon and nitrogen source. nih.govwikipedia.org Furthermore, the addition of L-phenylalanine to fungal cultures can significantly alter their secondary metabolite profiles, leading to the production of various aromatic compounds. nih.govresearchgate.net
In bacteria , L-phenylalanine can be catabolized through several routes. One common pathway involves the conversion of L-phenylalanine to phenylacetate, which is then activated to phenylacetyl-CoA and further degraded through a series of reactions involving ring epoxidation and cleavage. nih.gov Some microorganisms can also convert L-phenylalanine to homogentisic acid via phenylpyruvic acid and p-hydroxyphenylpyruvic acid, a pathway that shares similarities with animal metabolism. nih.gov
In animals , the primary metabolic pathway for L-phenylalanine is its irreversible hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase. nih.govwikipedia.org This reaction is critical, as L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin. wikipedia.org L-phenylalanine itself can also be decarboxylated to form the trace amine phenethylamine, which acts as a neuromodulator in the central nervous system. wikipedia.org
Table 2: Comparative Analysis of L-phenylalanine Metabolism and Products Across Kingdoms
| Feature | Bacteria | Fungi | Plants | Animals |
|---|---|---|---|---|
| Primary Metabolic Fate | Catabolism for energy and intermediates | Catabolism and precursor for secondary metabolites | Precursor for a vast array of secondary metabolites | Conversion to L-tyrosine |
| Key Gateway Enzyme | Phenylacetate-CoA ligase (in some pathways) | Phenylalanine ammonia-lyase (PAL) | Phenylalanine ammonia-lyase (PAL) | Phenylalanine hydroxylase |
| Major Metabolic Pathway | Phenylacetate degradation pathway | Phenylpropanoid pathway | Phenylpropanoid pathway | Conversion to L-tyrosine and subsequent catabolism |
| Characteristic Products | Acetyl-CoA, Succinyl-CoA | trans-Cinnamic acid, various aromatic compounds | Lignin, flavonoids, stilbenes, coumarins | L-Tyrosine, catecholamines, melanin, phenethylamine |
| Presence of Phenylalanine Ammonia-Lyase (PAL) | Rare | Present in some species | Widespread | Absent |
Vii. Advanced Methodologies for L Phenylalanine Research
Analytical Techniques for Quantification and Elucidation
Accurate and sensitive measurement of L-phenylalanine is fundamental for research in metabolic engineering, clinical diagnostics, and nutritional science. A variety of powerful analytical techniques have been developed and refined for this purpose.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the quantification of L-phenylalanine. nih.gov HPLC methods offer high sensitivity and accuracy for determining L-phenylalanine concentrations in complex biological samples such as plasma, whole blood, and tissue homogenates. nih.goveaglebio.com
Typically, HPLC analysis of amino acids like phenylalanine involves reversed-phase chromatography. helixchrom.com To enhance retention and separation of these polar molecules on non-polar stationary phases, derivatization or the use of ion-pairing reagents is a common strategy. helixchrom.com One established HPLC method for plasma phenylalanine utilizes an isocratic system with ultraviolet (UV) detection, allowing for a complete analysis in under 15 minutes. nih.gov This method has demonstrated a broad linear range for quantification, from 10 to 3500 µmol/L, and shows excellent correlation with traditional ion-exchange chromatography methods. nih.gov
Modern advancements include the use of core-shell mixed-mode HPLC columns, which combine reversed-phase and ion-exchange mechanisms. helixchrom.com This approach allows for the separation of underivatized amino acids like phenylalanine with high efficiency and speed, providing baseline separation. helixchrom.com The flexibility of these methods allows for compatibility with various detectors, including UV, mass spectrometry (MS), and evaporative light scattering detectors (ELSD). helixchrom.com
Table 1: Performance Characteristics of a Representative HPLC Method for L-Phenylalanine Plasma Analysis nih.gov
| Parameter | Value |
| Linear Range | 10 - 3500 µmol/L |
| Analysis Time | < 15 minutes |
| Sample Volume | 10 µL of plasma |
| Inter-batch CV% | 2.2% - 4.4% |
| Correlation (vs. IEC) | r = 0.996 |
CV: Coefficient of Variation; IEC: Ion-Exchange Chromatography
Spectrometric techniques are indispensable for both the quantification and structural elucidation of L-phenylalanine.
Mass Spectrometry (MS) , particularly when coupled with chromatographic separation (e.g., LC-MS/MS or GC-MS), provides unparalleled specificity and sensitivity. nih.govnih.gov These methods are capable of measuring L-phenylalanine tracer enrichment in studies of protein metabolism with high precision. nih.gov For instance, LC-MS/MS has been shown to match the precision of Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle proteins, even at low enrichment levels. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) is achieved by monitoring specific precursor-to-product ion transitions, which minimizes interference from other molecules in the sample matrix. nih.gov This makes it a powerful tool for metabolomic profiling and the diagnosis of metabolic disorders. researchgate.net
UV-Vis Spectroscopy is a more straightforward spectrometric method for L-phenylalanine analysis. L-phenylalanine exhibits characteristic UV absorption maxima at approximately 198 nm and 258 nm due to its aromatic ring. sielc.comresearchgate.net While direct quantification in complex mixtures can be challenging due to overlapping spectra from other aromatic compounds, UV-Vis detection is commonly used in conjunction with HPLC for quantification post-separation. ste-mart.comresearchgate.net The molar extinction coefficient of L-phenylalanine at 257.5 nm in water is approximately 195 M⁻¹cm⁻¹. photochemcad.comomlc.org The absorbance at a specific wavelength is directly proportional to the concentration, forming the basis for quantification. ste-mart.com
Table 2: Key Spectrometric Parameters for L-Phenylalanine
| Parameter | Value | Source |
| UV Absorption Maxima (in water) | 198 nm, 258 nm | sielc.com |
| Molar Extinction Coefficient (at 257.5 nm) | 195 M⁻¹cm⁻¹ | photochemcad.comomlc.org |
| Common MS Precursor Ion ([M+H]⁺) | 166.0863 m/z | massbank.eu |
Enzymatic assays offer a high degree of specificity for L-phenylalanine quantification, leveraging the catalytic precision of enzymes. These assays are often designed to produce a detectable signal, such as a change in absorbance or fluorescence, that is proportional to the concentration of L-phenylalanine. sigmaaldrich.com
One common approach utilizes L-phenylalanine dehydrogenase , which catalyzes the NAD-dependent oxidative deamination of L-phenylalanine. nih.gov The production of NADH is stoichiometrically related to the initial amount of L-phenylalanine and can be monitored spectrophotometrically. nih.gov Another method involves L-phenylalanine oxidase , which oxidizes L-phenylalanine to produce hydrogen peroxide. The hydrogen peroxide can then be colorimetrically determined in a subsequent reaction, for example, with 4-aminoantipyrine (B1666024) and a peroxidase. nih.gov
Commercially available kits often employ a coupled enzyme assay format. sigmaaldrich.combioassaysys.com For instance, a fluorometric assay involves the deamination of phenylalanine, leading to the production of NADH, which in turn reduces a probe to generate a highly fluorescent product. sigmaaldrich.combioassaysys.com These assays can be highly sensitive, with detection limits in the nanomolar range, and are suitable for high-throughput screening in various biological samples. sigmaaldrich.comnih.gov An enzyme cascade strategy using phenylalanine dehydrogenase and a nitroreductase has also been developed for a high-efficiency fluorescence assay, showing results consistent with HPLC methods for serum samples. rsc.org
Molecular Biology and Genetic Engineering Approaches for Pathway Study
Molecular biology and genetic engineering have revolutionized the study of L-phenylalanine biosynthesis, enabling researchers to manipulate and optimize its production in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govresearchgate.net These strategies are central to metabolic engineering efforts aimed at increasing the yield of L-phenylalanine for industrial applications. nih.gov
The biosynthesis of L-phenylalanine is a complex pathway subject to tight regulation, including feedback inhibition and transcriptional repression. nih.gov Gene deletion and overexpression are powerful tools to overcome these regulatory bottlenecks and channel metabolic flux towards L-phenylalanine production. nih.govresearchgate.net
Gene Deletion strategies often target competing pathways that drain precursors away from the L-phenylalanine synthesis route. For example, inactivating the phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS) in E. coli can increase the availability of PEP, a key precursor for aromatic amino acid synthesis. researchgate.net Deletion of genes responsible for the synthesis of other aromatic amino acids, tyrosine and tryptophan, can also redirect metabolic flow towards phenylalanine.
Overexpression of key genes in the L-phenylalanine pathway is a common strategy to enhance its production. nih.govresearchgate.net This often involves placing the target genes under the control of strong, inducible promoters on high-copy-number plasmids. researchgate.net Key overexpression targets include:
Feedback-resistant versions of AroG or AroF : These genes encode 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the common aromatic pathway, which is normally subject to feedback inhibition by phenylalanine. nih.gov
pheA : This gene encodes a bifunctional enzyme, chorismate mutase/prephenate dehydratase, which is also a critical regulatory point. Overexpressing a feedback-resistant variant (pheAfbr) is crucial for high-level production. nih.govnih.gov
tktA : This gene encodes transketolase, which increases the supply of erythrose 4-phosphate (E4P), another key precursor. nih.gov
Systematic engineering involving a combination of gene deletions and overexpression has led to significant increases in L-phenylalanine titers. For example, a multi-step engineering approach in E. coli resulted in a strain capable of producing 72.9 g/L of L-phenylalanine in a fed-batch fermenter. researchgate.net
Table 3: Examples of Genetic Modifications to Enhance L-Phenylalanine Production in E. coli nih.govresearchgate.net
| Genetic Modification | Target Gene/System | Purpose |
| Deletion/Inactivation | PTS System | Increase PEP availability |
| Overexpression | aroGfbr / aroFfbr | Overcome feedback inhibition at the first step |
| Overexpression | pheAfbr | Overcome feedback inhibition at the branch point |
| Overexpression | tktA | Increase E4P precursor supply |
| Overexpression | tyrB | Increase transaminase activity |
Site-directed mutagenesis is a precise technique used to create specific changes in the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. This approach is invaluable for characterizing the structure-function relationships of enzymes in the L-phenylalanine pathway. nih.govnih.gov
By altering amino acids in the active site or allosteric regulatory sites, researchers can probe the catalytic mechanism and feedback inhibition properties of key enzymes. nih.gov For example, mutagenesis studies on phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid, have been used to shift the enzyme's optimal pH, making it more efficient for specific biocatalytic applications. nih.gov In one study, mutating a glutamine residue to glutamic acid (Q137E) in the PAL from Rhodotorula glutinis expanded its optimal pH range and increased its activity at a lower pH. nih.gov
Similarly, site-directed mutagenesis has been employed to investigate the active site residues of a prokaryotic PAL from "Streptomyces maritimus". nih.gov By creating V83A and V83H mutants, researchers could examine the contribution of this specific residue to substrate binding and catalysis, revealing that the V83A mutant was significantly more active than the wild-type enzyme. nih.gov Such studies provide fundamental insights into enzyme mechanisms and guide the rational design of improved enzymes for metabolic engineering and biocatalysis. acs.org
Application of Synthetic Biology Principles for Pathway Dissection
Synthetic biology, a field that applies engineering principles to biological systems, has provided powerful tools for dissecting and optimizing the L-phenylalanine biosynthetic pathway. nih.govlbl.gov These approaches allow for the rational design and construction of novel biological parts, devices, and systems, moving beyond traditional metabolic engineering. nih.govlbl.govmit.edu
One of the key applications of synthetic biology in L-phenylalanine research is the development of genetic circuits to control gene expression. For instance, researchers have engineered synthetic promoters and ribosome binding sites (RBS) to precisely tune the expression levels of pathway enzymes. mit.edu This fine-tuning is crucial because overexpression of some enzymes can be burdensome to the cell, while low expression can create metabolic bottlenecks. lbl.gov By creating libraries of these genetic control elements, scientists can systematically modulate enzyme concentrations to identify the optimal expression profile for maximizing L-phenylalanine production.
Another significant contribution of synthetic biology is the creation of biosensors that can detect and respond to intracellular concentrations of L-phenylalanine or its precursors. These biosensors are often allosteric transcription factors that regulate the expression of a reporter gene (like Green Fluorescent Protein) in response to the target molecule. This technology enables high-throughput screening of large libraries of mutant strains to identify those with improved production capabilities. nih.gov For example, a biosensor responsive to trans-cinnamic acid (TCA), a derivative of L-phenylalanine, has been used to evolve phenylalanine ammonia (B1221849) lyase (PAL) variants with increased activity. synlogictx.com
Furthermore, synthetic biology facilitates the assembly of novel pathways and the refactoring of existing ones . This includes the introduction of heterologous enzymes to bypass native regulatory mechanisms or to create entirely new routes to L-phenylalanine. Researchers have successfully designed and constructed artificial biosynthetic pathways for L-phenylalanine production from alternative, inexpensive aromatic precursors like benzaldehyde (B42025) and benzyl (B1604629) alcohol. researchgate.net Cell-free protein synthesis (CFPS) systems represent another frontier, allowing for the rapid prototyping and optimization of enzymatic pathways in vitro without the complexities of a living cell. nih.gov This modular approach enables the testing of different enzyme combinations and reaction conditions to pinpoint rate-limiting steps and optimize flux towards L-phenylalanine. nih.govscienceopen.com
The principles of modularity and standardization, central to synthetic biology, are also being applied to streamline the engineering process. nih.gov By creating well-characterized and interchangeable biological parts (BioBricks), researchers can more easily assemble and test different pathway designs. This "plug-and-play" approach accelerates the design-build-test-learn cycle of metabolic engineering, leading to more rapid improvements in L-phenylalanine production strains.
Systems Biology and Omics Integration in Metabolic Flux Analysis
Systems biology provides a holistic approach to understanding the complex network of interactions that govern cellular metabolism, moving beyond the study of individual components. In the context of L-phenylalanine production, systems biology, coupled with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), is instrumental in performing comprehensive metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the cell's metabolic state. researchgate.net
Transcriptomics and proteomics offer insights into the expression levels of genes and the abundance of proteins, respectively. By comparing the transcriptomic and proteomic profiles of a wild-type strain with an engineered L-phenylalanine overproducing strain, researchers can identify key genes and enzymes whose expression is correlated with increased production. nih.govresearchgate.net For example, studies have shown that the upregulation of genes encoding rate-limiting enzymes in the shikimate pathway (e.g., aroD) and the L-phenylalanine branch (e.g., pheA) are crucial for directing carbon flux towards L-phenylalanine synthesis. nih.govresearchgate.net
Metabolomics , the large-scale study of small molecules (metabolites), provides a direct readout of the metabolic phenotype. By measuring the intracellular concentrations of key metabolites in the L-phenylalanine pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), shikimate, and chorismate, researchers can identify metabolic bottlenecks where intermediates accumulate or are depleted. nih.govresearchgate.net This information is critical for pinpointing specific enzymatic steps that need to be engineered for improved flux.
The integration of these multi-omics datasets into computational models is a cornerstone of systems biology. nih.govnih.govFlux Balance Analysis (FBA) is a widely used computational method that predicts metabolic flux distributions based on the stoichiometry of the metabolic network and a defined cellular objective, such as maximizing biomass production or L-phenylalanine yield. nih.govresearchgate.net By integrating transcriptomic and proteomic data, the predictive power of FBA models can be significantly enhanced, leading to more accurate in silico predictions of gene knockout or overexpression effects. researchgate.netresearchgate.net
13C-Metabolic Flux Analysis (13C-MFA) is an experimental technique that provides the most accurate and detailed quantification of intracellular fluxes. In this method, cells are fed a substrate labeled with the stable isotope 13C. The distribution of 13C in proteinogenic amino acids and other metabolites is then measured using techniques like mass spectrometry or nuclear magnetic resonance. This labeling data is then used to constrain a metabolic model, allowing for the precise calculation of fluxes through different pathways. 13C-MFA has been instrumental in identifying non-obvious targets for metabolic engineering to improve L-phenylalanine production. For instance, it has revealed the importance of fluxes through the pentose (B10789219) phosphate (B84403) pathway for the supply of the precursor erythrose 4-phosphate.
The iterative cycle of multi-omics data acquisition, model-driven hypothesis generation, and experimental validation is a powerful paradigm in systems biology. youtube.com This integrated approach has led to a more rational and efficient engineering of microbial strains for high-yield L-phenylalanine production, moving beyond trial-and-error strategies. nih.govnih.gov
Interactive Data Table: Key Genes and Enzymes in Engineered L-Phenylalanine Production
| Gene | Enzyme | Function in L-Phenylalanine Pathway | Engineering Strategy |
| aroG, aroF, aroH | DAHP synthase | Catalyzes the first committed step in the aromatic amino acid pathway. nih.gov | Overexpression of feedback-resistant variants to increase carbon flow into the pathway. nih.gov |
| tktA | Transketolase | Increases the supply of the precursor erythrose 4-phosphate (E4P). nih.gov | Overexpression to enhance precursor availability. nih.gov |
| pheA | Chorismate mutase-prephenate dehydratase | A key bifunctional enzyme in the specific L-phenylalanine branch. researchgate.net | Overexpression of feedback-resistant versions to pull flux towards L-phenylalanine. nih.gov |
| tyrR, trpR | Transcriptional regulators | Repress the expression of several genes in the aromatic amino acid pathway. nih.gov | Inactivation to derepress the pathway and increase enzyme levels. nih.gov |
| yddG | Aromatic amino acid exporter | Facilitates the transport of L-phenylalanine out of the cell. nih.gov | Overexpression to reduce intracellular accumulation and feedback inhibition. nih.gov |
| aroD | 3-dehydroquinate (B1236863) dehydratase | A rate-limiting enzyme in the shikimate pathway. nih.govresearchgate.net | Upregulation to push more carbon flux towards L-phenylalanine synthesis. nih.govresearchgate.net |
| aspC / tyrB | Aminotransferase | Catalyzes the final step of converting phenylpyruvate to L-phenylalanine. researchgate.net | Overexpression to enhance the final conversion step. researchgate.net |
| aroL / aroK | Shikimate kinase | Catalyzes the phosphorylation of shikimate. nih.gov | Overexpression to overcome potential bottlenecks in the mid-pathway. nih.govscienceopen.com |
| aroA | EPSP synthase | Catalyzes the formation of 5-enolpyruvoylshikimate-3-phosphate. scienceopen.com | Overexpression to improve the binding of phosphoenolpyruvate (PEP) and increase reaction efficiency. scienceopen.com |
Q & A
Q. How can this compound be integrated into unsupervised machine learning pipelines for metabolic phenotyping?
- Methodological Answer : Use untargeted metabolomics data (LC-MS) to cluster samples based on phenylalanine abundance. Apply t-SNE or UMAP for dimensionality reduction, and validate clusters via pathway enrichment analysis (KEGG or MetaCyc). Address missing values with k-nearest neighbors (k-NN) imputation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
